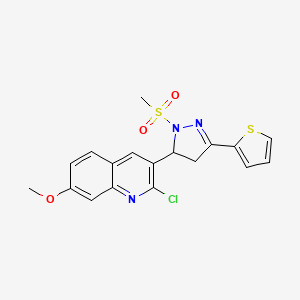
2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound characterized by a quinoline core, a methoxy group, and a pyrazole moiety attached to a thiophene ring. Its molecular formula is C19H18ClN3O2S with a molecular weight of 421.91 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, which may include reactions between various precursors under controlled conditions. For example, the reaction of thiophen-2-ylmethanamine with other reagents in an anhydrous environment has been documented .
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities. Below are key biological activities associated with this compound:
Antimicrobial Activity
Compounds containing quinoline and pyrazole structures have shown promising antimicrobial properties. Studies have reported that derivatives exhibit activity against various bacterial strains and fungi . The presence of the thiophene ring may enhance the compound's efficacy through synergistic effects.
Anti-inflammatory Activity
The compound is suggested to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have demonstrated that related pyrazole derivatives possess anti-inflammatory properties by stabilizing human red blood cell membranes and inhibiting pro-inflammatory cytokines .
Anticancer Activity
The anticancer potential of this compound is notable. Pyrazole derivatives have been recognized for their ability to inhibit tumor growth in various cancer cell lines. For instance, some analogs have shown IC50 values comparable to established anticancer agents like erlotinib . The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Pyrazole Derivatives : A series of 5-aryl-pyrazole derivatives were synthesized and evaluated for their anticancer activity using MTT assays. One derivative showed an IC50 of 0.08 µM against MCF-7 breast cancer cells .
- Anti-inflammatory Evaluation : In vivo studies indicated that certain pyrazole derivatives significantly reduced edema in animal models, outperforming traditional anti-inflammatory drugs like celecoxib .
- Antimycobacterial Activity : Research has demonstrated that pyrazole derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Data Table
The following table summarizes the biological activities and corresponding IC50 values from various studies:
Eigenschaften
IUPAC Name |
2-chloro-7-methoxy-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-25-12-6-5-11-8-13(18(19)20-14(11)9-12)16-10-15(17-4-3-7-26-17)21-22(16)27(2,23)24/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSSKWMFBOAZMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














